Cas no 850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid)

3-(Diisopropylcarbamoyl)phenylboronic acid structure
850567-40-7 structure
Nome do Produto:3-(Diisopropylcarbamoyl)phenylboronic acid
N.o CAS:850567-40-7
MF:C13H20BNO3
MW:249.113803863525
MDL:MFCD06659890
CID:719834
PubChem ID:44119406

3-(Diisopropylcarbamoyl)phenylboronic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (3-(Diisopropylcarbamoyl)phenyl)boronic acid
    • 3-(Diisopropylcarbamoyl)benzeneboronic acid
    • [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
    • 3-(Diisopropylcarbamoyl)phenylboronic acid
    • Boronic acid,B-[3-[[bis(1-methylethyl)amino]carbonyl]phenyl]-
    • B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[[bis(1-methylethyl)amino]carbonyl]phenyl]- (9CI)
    • [3-(Diisopropylcarbamoyl)phenyl]boronic acid
    • SCHEMBL12538313
    • AB26564
    • 850567-40-7
    • 3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
    • AKOS015838399
    • CS-0061036
    • PS-9549
    • BP-10164
    • 3-(N,N-diisopropylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • W17636
    • (3-(Diisopropylcarbamoyl)phenyl)boronicacid
    • DTXSID30657208
    • {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
    • MFCD06659890
    • MDL: MFCD06659890
    • Inchi: 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
    • Chave InChI: WNUHFLVEXCGDIK-UHFFFAOYSA-N
    • SMILES: O=C(N(C(C)C)C(C)C)C1C=C(B(O)O)C=CC=1

Propriedades Computadas

  • Massa Exacta: 249.15400
  • Massa monoisotópica: 249.154
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 273
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 60.8A^2

Propriedades Experimentais

  • Densidade: 1.1
  • Ponto de Fusão: 170-174
  • Ponto de ebulição: 441.2°C at 760 mmHg
  • Ponto de Flash: 220.6°C
  • Índice de Refracção: 1.527
  • PSA: 60.77000
  • LogP: 0.62540
  • Sensibilidade: Moisture Sensitive

3-(Diisopropylcarbamoyl)phenylboronic acid Informações de segurança

  • Declaração de perigo: Irritant
  • Código da categoria de perigo: 36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xi

3-(Diisopropylcarbamoyl)phenylboronic acid Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(Diisopropylcarbamoyl)phenylboronic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D767306-5g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 95%
5g
$180 2024-06-07
Apollo Scientific
OR4096-500mg
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
850567-40-7 98%
500mg
£15.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-1g
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
1g
¥259.00 2024-07-28
TRC
D493473-100mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
100mg
$64.00 2023-05-18
TRC
D493473-250mg
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
250mg
$98.00 2023-05-18
TRC
D493473-1g
3-(Diisopropylcarbamoyl)phenylboronic acid
850567-40-7
1g
$207.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131676-100mg
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 97%
100mg
¥45.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52439-250mg
3-(Diisopropylcarbamoyl)benzeneboronic acid, 98%
850567-40-7 98%
250mg
¥1223.00 2023-02-25
abcr
AB246190-5g
3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid, 98%; .
850567-40-7 98%
5g
€518.00 2025-02-21
eNovation Chemicals LLC
D767306-250mg
(3-(Diisopropylcarbamoyl)phenyl)boronic acid
850567-40-7 95%
250mg
$55 2025-02-20

3-(Diisopropylcarbamoyl)phenylboronic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
3.2 10 min, 22 - 25 °C
3.3 Reagents: Trimethyl borate ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Método de produção 2

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Método de produção 4

Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
1.2 10 min, 22 - 25 °C
1.3 Reagents: Trimethyl borate ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

3-(Diisopropylcarbamoyl)phenylboronic acid Raw materials

3-(Diisopropylcarbamoyl)phenylboronic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:850567-40-7)3-(Diisopropylcarbamoyl)phenylboronic acid
A863774
Pureza:99%
Quantidade:25g
Preço ($):501.0